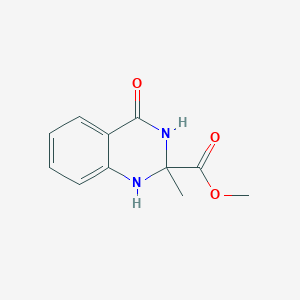
Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a carboxylate ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with esters of α-keto acids. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride or polyphosphoric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(Methacryloyloxy)ethyl acetoacetate
- Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate
Comparison: Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate is unique due to its quinazoline core, which imparts distinct chemical and biological propertiesIts ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-1,3-dihydroquinazoline-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-11(10(15)16-2)12-8-6-4-3-5-7(8)9(14)13-11/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
VHRUQWSTIHVTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















